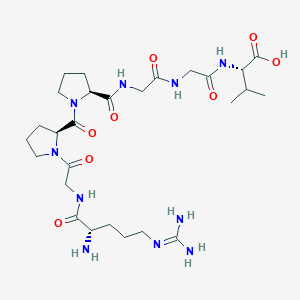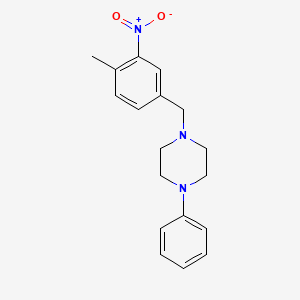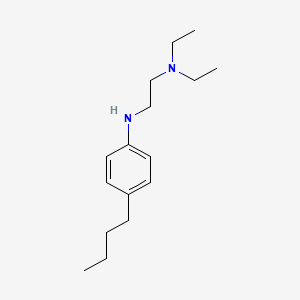
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound features a butyl-substituted phenyl group attached to an ethane-1,2-diamine backbone, with two ethyl groups on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine typically involves the reaction of 4-butylaniline with diethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-Butylaniline is reacted with diethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to form an intermediate.
Step 2: The intermediate is then treated with ethylene oxide under basic conditions to yield N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a metal catalyst like palladium (Pd) to reduce any oxidized forms back to the original amine.
Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Alkyl halides, aryl halides, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Oxidation: Corresponding nitroso or nitro derivatives.
Reduction: Original amine or partially reduced intermediates.
Substitution: Alkylated or arylated amine derivatives.
Applications De Recherche Scientifique
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N2-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-(4-Methylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
- N~2~-(4-Ethylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
- N~2~-(4-Propylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine
Uniqueness
N~2~-(4-Butylphenyl)-N~1~,N~1~-diethylethane-1,2-diamine is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
74474-08-1 |
|---|---|
Formule moléculaire |
C16H28N2 |
Poids moléculaire |
248.41 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-4-7-8-15-9-11-16(12-10-15)17-13-14-18(5-2)6-3/h9-12,17H,4-8,13-14H2,1-3H3 |
Clé InChI |
MSUWCNYPFOIPDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
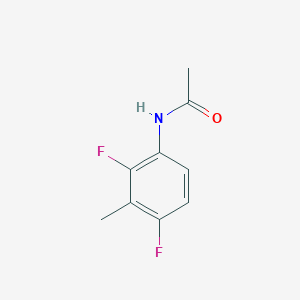
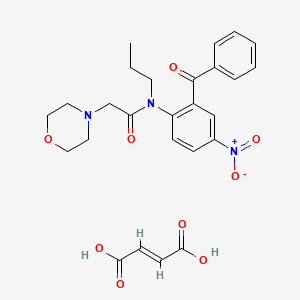
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
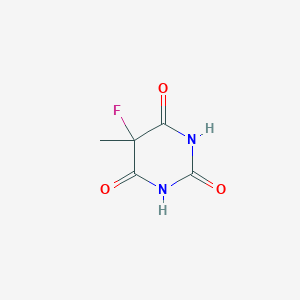
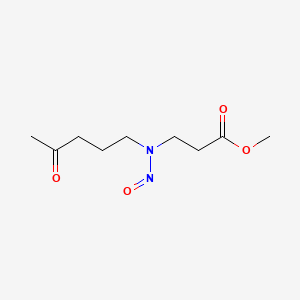
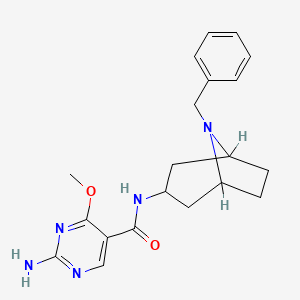

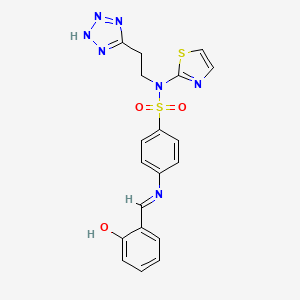
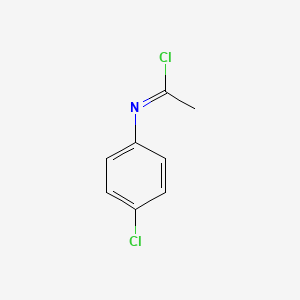
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
